molecular formula C13H18BrNO2 B2975445 Ethyl 2-amino-3-(3-bromophenyl)pentanoate CAS No. 2287266-75-3

Ethyl 2-amino-3-(3-bromophenyl)pentanoate

Cat. No.: B2975445
CAS No.: 2287266-75-3
M. Wt: 300.196
InChI Key: QZIKAOXQSBULSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(3-bromophenyl)pentanoate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position

Properties

IUPAC Name

ethyl 2-amino-3-(3-bromophenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-3-11(12(15)13(16)17-4-2)9-6-5-7-10(14)8-9/h5-8,11-12H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIKAOXQSBULSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)C(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3-bromophenyl)pentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-bromobenzaldehyde.

    Formation of the Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(3-bromophenyl)-3-oxopropanoate.

    Amination: The intermediate is then subjected to reductive amination with ammonia or an amine source to introduce the amino group, resulting in ethyl 2-amino-3-(3-bromophenyl)propanoate.

    Chain Extension: Finally, the compound undergoes a chain extension reaction using a suitable reagent like ethyl bromoacetate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-bromophenyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(3-bromophenyl)pentanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of amino acid derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-bromophenyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-phenylpentanoate: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    Ethyl 2-amino-3-(4-bromophenyl)pentanoate: Bromine is substituted at the para position, which can affect the compound’s steric and electronic properties.

    Ethyl 2-amino-3-(2-bromophenyl)pentanoate: Bromine is substituted at the ortho position, leading to different steric hindrance and reactivity.

Uniqueness

Ethyl 2-amino-3-(3-bromophenyl)pentanoate is unique due to the specific position of the bromine atom at the meta position, which influences its chemical reactivity and biological interactions. This positional isomerism can result in distinct properties compared to its ortho and para counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.